molecular formula C4H4F3NO2 B13025433 (S)-4-(Trifluoromethyl)oxazolidin-2-one

(S)-4-(Trifluoromethyl)oxazolidin-2-one

Cat. No.: B13025433
M. Wt: 155.08 g/mol
InChI Key: AOOOOLXZRHYHCP-REOHCLBHSA-N
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Description

(S)-4-(Trifluoromethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by the presence of a trifluoromethyl group at the 4-position of the oxazolidinone ring. Oxazolidinones are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a chiral amino alcohol with a trifluoromethyl ketone, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Trifluoromethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while reduction may produce amino alcohols .

Scientific Research Applications

(S)-4-(Trifluoromethyl)oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(Trifluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(Trifluoromethyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This structural feature distinguishes it from other oxazolidinone derivatives and contributes to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C4H4F3NO2

Molecular Weight

155.08 g/mol

IUPAC Name

(4S)-4-(trifluoromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m0/s1

InChI Key

AOOOOLXZRHYHCP-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](NC(=O)O1)C(F)(F)F

Canonical SMILES

C1C(NC(=O)O1)C(F)(F)F

Origin of Product

United States

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